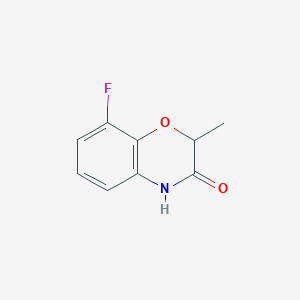

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPYXLJRKMNQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent CN103951632A

- Describes a method involving chlorination of benzoxazinone derivatives followed by fluorine exchange reactions.

- The process emphasizes safety and cost-effectiveness by avoiding hazardous intermediates and using readily available reagents.

- Key steps include:

- Chlorination of the benzoxazinone precursor with chlorinating agents.

- Fluorination via nucleophilic substitution with fluoride sources.

- Purification through crystallization or chromatography.

Patent WO2014097188A1

- Focuses on a one-pot copper-catalyzed coupling of o-halophenols with 2-halo-amides to synthesize benzoxazinone derivatives.

- The process involves:

- Copper(I) catalysis,

- Use of ligands like 1,10-phenanthroline,

- Bases such as cesium carbonate,

- Solvent optimization (dioxane, DMSO).

- This method allows for diversity at three positions on the scaffold, enabling the synthesis of various derivatives, including fluorinated variants.

Cascade and Microwave-Assisted Synthesis

Research indicates that microwave irradiation accelerates cyclization and fluorination steps, reducing reaction times from hours to minutes.

- Example:

- Microwave irradiation at 250 W and 120°C for 30 minutes can facilitate ring closure and fluorination in a single step, with yields comparable to conventional methods.

Summary of Preparation Data

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of amino phenols | 2-Amino-4-fluorophenol derivatives | Methyl chloroacetate, base | 80–120°C, 6–12 hrs | 70–85 | Optimized in polar aprotic solvents |

| Chlorination & Fluorination | Benzoxazinone intermediates | SOCl₂/POCl₃, CsF/KF | 100–150°C | 80+ | High purity, scalable |

| Copper-catalyzed cascade | o-Halophenols + 2-halo-amides | CuI, ligands, Cs₂CO₃ | 90°C, 24 hrs | 82 | One-pot, diverse substituents |

| Microwave-assisted | Precursors + fluoride | Microwave irradiation | 120°C, 30 min | 75–85 | Rapid, efficient |

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoxazine ring to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one as an anticancer agent. Research indicates that derivatives of benzoxazines exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting cell proliferation in breast and prostate cancer models .

2. Cannabinoid Receptor Modulation

The compound has been investigated for its role as a selective agonist for the type 2 cannabinoid receptor (CB2). This receptor is implicated in various physiological processes and pathologies. The modulation of CB2 can lead to therapeutic effects without psychotropic side effects associated with CB1 activation. Studies suggest that derivatives of benzoxazine compounds can effectively target CB2 receptors, providing a pathway for developing new treatments for pain and inflammation .

3. Neuroprotective Properties

Research has indicated that certain benzoxazine derivatives possess neuroprotective properties. These compounds may help in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

1. Herbicides and Pesticides

Benzoxazine derivatives have been explored for their potential use as herbicides and pesticides. The structural characteristics of this compound allow it to interact with specific biological pathways in plants and pests, leading to effective pest control solutions without harming beneficial organisms .

Material Science Applications

1. Polymer Chemistry

this compound is also being studied for its utility in polymer chemistry. The compound can act as a monomer or a crosslinking agent in the synthesis of thermosetting resins and other polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. The unique properties imparted by benzoxazine structures contribute to improved adhesion performance and durability in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

(a) Topoisomerase I Inhibition

The 8-fluoro-2-methyl derivative demonstrated dual activity as both a catalytic inhibitor and poison of hTopo I, with IC₅₀ values comparable to camptothecin (CPT), a clinical topoisomerase inhibitor. In contrast, non-fluorinated derivatives like BONC-001 (2-hydroxy analog) showed weaker inhibitory effects, highlighting fluorine’s role in enhancing DNA-intercalation and enzyme interaction . The 8-chloro analog () likely exhibits reduced potency due to chlorine’s larger size, which may sterically hinder binding .

(b) Antimicrobial and Antioxidant Profiles

Natural benzoxazinoids like DIMBOA and DIBOA exhibit broad-spectrum antibiotic activity via metal chelation (e.g., binding Zn²⁺ in microbial enzymes) . However, synthetic fluorinated benzoxazinones lack this chelation capacity but show improved pharmacokinetic properties, such as higher lipophilicity and resistance to enzymatic degradation .

(c) Substituent Effects on Bioactivity

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and π-stacking interactions in the DNA-enzyme complex, whereas chlorine’s bulkiness may reduce binding efficiency .

- Methyl vs. Hydroxyl Groups : The 2-methyl group in the target compound improves metabolic stability compared to hydroxylated analogs (e.g., HBOA), which are prone to glucuronidation .

Biological Activity

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 179.17 g/mol. The compound features a benzoxazine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H8FNO |

| Molecular Weight | 179.17 g/mol |

| Melting Point | 145-150 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. In animal models of neurodegeneration, the compound reduced oxidative stress markers and improved cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzoxazine derivatives included this compound. Results indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells with higher concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions influence yield?

- Methodology :

- Utilize cyclization reactions of substituted o-aminophenol derivatives with fluorinated ketones. For example, Shridhar et al. (1982) reported a general synthesis of 2H-1,4-benzoxazin-3(4H)-ones via condensation of 2-aminophenols with α-haloketones under basic conditions .

- Optimize fluorination steps using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce the 8-fluoro substituent while avoiding side reactions. Monitor reaction progress via TLC or HPLC to ensure purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent placement?

- Methodology :

- Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve fluorine coupling patterns and confirm substitution at the 8-position. For instance, NIST data for benzoxazin-3-ones provides reference spectra for comparison .

- Use X-ray crystallography for unambiguous confirmation of the bicyclic structure and fluorine orientation, as demonstrated in studies of similar benzoxazinone derivatives .

Q. What are the stability considerations for 8-Fluoro-2-methyl-benzoxazin-3-one in aqueous or biological matrices?

- Methodology :

- Conduct kinetic studies in buffered solutions (pH 5–7.5) at controlled temperatures (20–80°C) to determine decomposition half-lives. For example, DIMBOA (a structural analog) shows pH-dependent decomposition with half-lives ranging from 5.3 hours (pH 6.75, 28°C) to faster degradation under alkaline conditions .

- Stabilize solutions with antioxidants (e.g., ascorbic acid) or organic solvents (e.g., acetonitrile) to minimize hydrolytic ring-opening, a common issue for benzoxazinones .

Advanced Research Questions

Q. How does 8-Fluoro-2-methyl substitution influence mineralocorticoid receptor (MR) antagonism compared to non-fluorinated analogs?

- Methodology :

- Perform competitive binding assays using radiolabeled aldosterone and MR-expressing cell lines. Hasui et al. (2011) demonstrated that fluorinated benzoxazin-3-ones (e.g., compound 14n) exhibit enhanced MR affinity (IC₅₀ < 10 nM) and selectivity over glucocorticoid/progesterone receptors due to fluorine-induced electronic effects .

- Use molecular docking and X-ray crystallography to map fluorine interactions within the MR ligand-binding domain, as hydrophobic contacts with Phe[MR] residues are critical for potency .

Q. What experimental strategies can optimize the herbicidal or allelopathic activity of this compound in plant defense studies?

- Methodology :

- Design dose-response assays in model systems (e.g., Arabidopsis or maize) to quantify inhibition of weed germination or insect larval growth. For example, DIMBOA analogs in rye exhibit allelopathic effects via root exudation, reducing weed biomass by >50% at 1 mM concentrations .

- Evaluate metabolic stability in soil by tracking degradation products (e.g., fluorinated BOA derivatives) using LC-MS/MS. Microbial conversion rates vary with soil microbiota, requiring site-specific calibration .

Q. How can substituent modifications at the 2-methyl or 3-one positions enhance bioactivity while maintaining metabolic stability?

- Methodology :

- Synthesize derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 6- or 7-positions and test in vitro/in vivo models. Studies on MR antagonists show that 6-arylpyrazole substitutions improve pharmacokinetic profiles by reducing CYP450-mediated oxidation .

- Use quantitative structure-activity relationship (QSAR) models to correlate logP, polar surface area, and Hammett constants with bioactivity. For instance, logP values <3.5 optimize blood-brain barrier penetration in neuroactive analogs .

Notes for Experimental Design

- Contradictions : Degradation yields of benzoxazinones to benzoxazolinones (e.g., MBOA) are not quantitative (40–75% conversion), necessitating direct quantification of parent compounds in bioassays .

- Advanced Tools : RP-UHPLC-PDA-MSn enables differentiation of benzoxazinone subclasses (lactams, hydroxamic acids) based on fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.